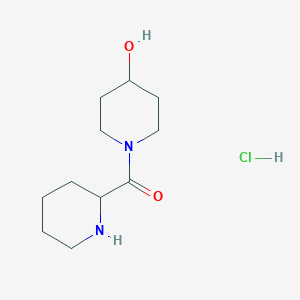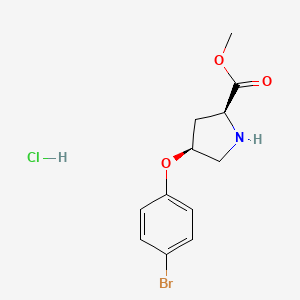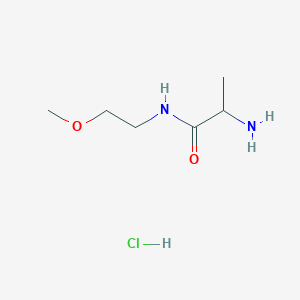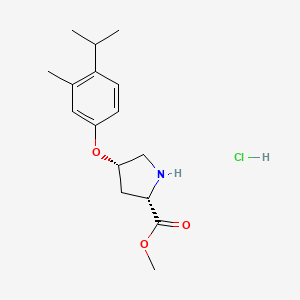![molecular formula C16H22Cl2N2O3 B1456407 tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate CAS No. 1858255-10-3](/img/structure/B1456407.png)
tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate, commonly referred to as tert-butyl 3-dichlorobenzyl amine (TBDCA), is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid compound with a molecular formula of C13H17Cl2N3O2 and a molecular weight of 322.21 g/mol. TBDCA is a versatile compound that can be used in a variety of ways, such as for the synthesis of other compounds, as a catalyst, and as a reagent in organic reactions.
Aplicaciones Científicas De Investigación
Chemical and Structural Analyses
Mechanistic Insight and Group Migration : A study by Xue and Silverman (2010) explored the mechanism of tert-butyloxycarbonyl (Boc) group migration in related compounds, providing valuable insights into the behavior of such compounds in chemical reactions (Xue & Silverman, 2010).
Synthesis and Characterization : Various studies have focused on the synthesis and characterization of similar compounds. For instance, Çolak et al. (2021) synthesized and characterized specific derivatives using FTIR, NMR, and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021). Similarly, studies by Moriguchi et al. (2014) and Purkayastha et al. (2010) involved synthesis and molecular structure determination of related compounds (Moriguchi et al., 2014); (Purkayastha et al., 2010).
Applications in Synthetic Chemistry
Intermediate in Synthesis of Natural Products : Qin et al. (2014) described the synthesis of a related compound as a key intermediate in the production of Biotin, a significant vitamin involved in metabolic processes (Qin et al., 2014).
Auxiliary and Building Block Use : A study by Studer et al. (1995) highlighted the use of a similar compound as a chiral auxiliary and building block in peptide synthesis, demonstrating its versatility in organic synthesis (Studer, Hintermann, & Seebach, 1995).
Novel Reactions and Synthesis : Research by King et al. (2005) and Boev et al. (2015) explored novel reactions involving similar compounds, contributing to the development of new synthetic methodologies (King, Armstrong, & Keller, 2005); (Boev et al., 2015).
Propiedades
IUPAC Name |
tert-butyl 3-[(2,4-dichlorophenyl)methylamino]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-16(2,3)23-15(22)20-8-13(14(21)9-20)19-7-10-4-5-11(17)6-12(10)18/h4-6,13-14,19,21H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGVTVSWRFPUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)




![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)
![6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1456342.png)

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)